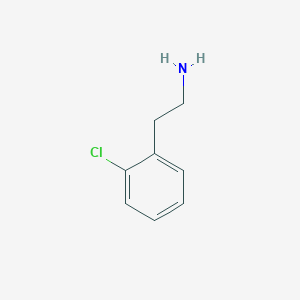

2-(2-Chlorophenyl)ethylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBOMSOHMOVUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156741 | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-80-3 | |

| Record name | 2-(2-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4BM7QJE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(2-Chlorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-chlorophenyl)ethylamine, a compound of interest in medicinal chemistry and pharmaceutical research.[1] This document collates essential quantitative data into a structured format for ease of reference. Furthermore, it outlines detailed experimental protocols for the determination of key parameters such as the partition coefficient (logP), acid dissociation constant (pKa), and solubility. Visual representations of experimental workflows are included to enhance understanding. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of molecules containing the this compound scaffold.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1][2][3][4][5] |

| Molecular Weight | 155.62 g/mol | [1][2][4][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |

| Boiling Point | 120 °C at 15 mmHg | [3][4][5][6] |

| Melting Point | 145 °C | [4] |

| Density | 1.106 g/mL at 25 °C | [3][4][6] |

| Refractive Index | 1.551 (at 20 °C) | [6] |

| pKa (Predicted) | 9.56 ± 0.10 | [4] |

| Vapor Pressure | 0.0391 mmHg at 25 °C | [4] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [4][6] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized protocols for key experimental procedures.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding precursor. One illustrative method is the reduction of 2-(2-chlorophenyl)acetonitrile.

Materials and Equipment:

-

2-(2-chlorophenyl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

A solution of 2-(2-chlorophenyl)acetonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off, and the organic layer is separated.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Determination of Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the logP value, which measures the lipophilicity of a compound.[7]

Materials and Equipment:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare mutually saturated solvents by vigorously mixing n-octanol and the aqueous phase (e.g., PBS pH 7.4) for 24 hours, followed by a 24-hour separation period.[8]

-

A known amount of this compound is dissolved in one of the phases.

-

The solution is added to a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[9]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC.[10]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa) - Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[11][12]

Materials and Equipment:

-

This compound

-

Calibrated pH meter with an electrode

-

Burette

-

Standardized solution of hydrochloric acid (e.g., 0.1 M)

-

Standardized solution of sodium hydroxide (e.g., 0.1 M)

-

Magnetic stirrer

-

Beaker

-

Inert gas (e.g., nitrogen) to purge dissolved CO₂

Procedure:

-

A precise amount of this compound is dissolved in water to create a solution of known concentration (e.g., 1 mM).[12]

-

The solution is made acidic by adding a standardized HCl solution to a starting pH of approximately 1.8-2.0.[12]

-

The solution is then titrated with a standardized NaOH solution, added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration continues until the pH reaches a plateau in the basic region.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amine is protonated.[11]

Determination of Aqueous Solubility

The equilibrium solubility is determined by measuring the concentration of a compound in a saturated solution in the presence of excess solid.[13]

Materials and Equipment:

-

This compound

-

Water or buffer of desired pH

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

-

Centrifuge or filtration apparatus (e.g., with 0.45 µm filter)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the aqueous solvent.

-

The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After agitation, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

A sample of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the sample is quantified using a validated analytical method.

-

This concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for logP determination using the shake-flask method.

Caption: Workflow for pKa determination via potentiometric titration.

Biological Activity Context

This compound has been noted for its potential biological activities, including acting as an inhibitor of bacterial protein synthesis by binding to ribosomal RNA.[1] It has also demonstrated anti-inflammatory properties.[1] The compound serves as a precursor or building block in the synthesis of various pharmaceuticals, including ketamine.[1][14]

Caption: Logical relationships of this compound.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][5][6] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is critical for researchers in drug discovery and development, facilitating a better understanding of the compound's behavior and enabling its effective use in further research. The structured data tables and clear workflow diagrams are designed to be a practical and readily accessible resource.

References

- 1. CAS 13078-80-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H10ClN | CID 83117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(13078-80-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-(2-氯苯基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. agilent.com [agilent.com]

- 9. enamine.net [enamine.net]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(2-Chlorophenyl)ethylamine: A Technical Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2-chlorophenyl)ethylamine. This document is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis, drug discovery, and quality control, where unambiguous characterization of molecular structures is paramount.

Chemical Structure and Atom Numbering

The structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment. This numbering scheme will be referenced throughout this guide.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H3, H4, H5, H6) | 7.15 - 7.35 | Multiplet | 4H |

| C7-H₂ | 3.05 | Triplet | 2H |

| C8-H₂ | 2.90 | Triplet | 2H |

| N-H₂ | 1.35 | Singlet (broad) | 2H |

¹³C NMR Spectral Data

Due to the unavailability of experimental data in the searched literature, the following ¹³C NMR spectral data for this compound in CDCl₃ is predicted. These values provide an estimation of the expected chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Aromatic C-C) | 137.5 |

| C2 (Aromatic C-Cl) | 134.0 |

| C3 (Aromatic C-H) | 129.5 |

| C4 (Aromatic C-H) | 128.0 |

| C5 (Aromatic C-H) | 127.0 |

| C6 (Aromatic C-H) | 130.5 |

| C7 (CH₂) | 38.5 |

| C8 (CH₂) | 42.0 |

Experimental Protocol: NMR Spectroscopy

The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid amine samples such as this compound.

Figure 2: A generalized workflow for the preparation and NMR analysis of a liquid amine sample.

Instrumentation:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and transferred to a clean, dry vial.

-

About 0.7 mL of CDCl₃ is added to the vial.

-

The mixture is gently agitated or vortexed until the sample is completely dissolved.

-

The resulting solution is carefully transferred into a 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

-

¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

A standard one-pulse proton experiment is performed.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled carbon experiment is selected.

-

Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is typically required.

-

The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm can also be used as a secondary reference.

-

For ¹H NMR spectra, the integrated areas under the peaks are calculated to determine the relative ratios of the different types of protons.

This guide provides foundational NMR data and a standardized protocol for the analysis of this compound, aiding in its unambiguous identification and characterization in a research and development setting.

mass spectrometry and IR spectroscopy of 2-(2-chlorophenyl)ethylamine

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 2-(2-chlorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound using mass spectrometry (MS) and infrared (IR) spectroscopy. It includes detailed experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows to support research and development activities involving this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 155.62 g/mol ), electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern.[1]

Mass Spectrometry Data

The primary quantitative data from the mass spectrum of this compound is summarized below. The most abundant ion, known as the base peak, is observed at m/z 30.[1]

| m/z Value | Proposed Fragment Ion | Relative Intensity |

| 155/157 | [C₈H₁₀ClN]⁺• (Molecular Ion) | Low |

| 120 | [C₇H₅Cl]⁺• | High |

| 91 | [C₇H₇]⁺ | Moderate |

| 30 | [CH₂NH₂]⁺ | Base Peak (100%) |

Note: The presence of the chlorine isotope ³⁷Cl results in an M+2 peak at m/z 157, with an intensity of approximately one-third that of the molecular ion peak at m/z 155.

Fragmentation Pathway

The fragmentation of this compound is dominated by cleavage of the bond beta to the aromatic ring (alpha-cleavage relative to the amine group), which is a characteristic fragmentation pattern for phenylethylamines and primary amines in general.[2][3] The most favorable fragmentation yields the stable iminium cation [CH₂NH₂]⁺ at m/z 30, which is observed as the base peak.[1][4] Another significant fragmentation involves the loss of the ethylamine side chain to produce a chlorotropylium or related aromatic cation.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

-

Capillary column suitable for amine analysis (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 25-200.

-

Solvent Delay: 3 minutes.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the associated mass spectrum. Identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

IR Spectroscopy Data

The IR spectrum of this compound will exhibit characteristic absorption bands for a primary amine, an aromatic ring, and a chloro-substituted benzene.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3400-3300 | N-H (Primary Amine) | Asymmetric & Symmetric Stretch | Medium (two bands)[5] |

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2960-2850 | Aliphatic C-H | Stretch | Medium |

| 1650-1580 | N-H (Primary Amine) | Bend (Scissoring) | Medium[5] |

| 1600-1450 | Aromatic C=C | Ring Stretch | Medium to Strong |

| 1250-1020 | C-N | Stretch | Medium[5] |

| ~750 | C-Cl | Stretch | Strong |

| 910-665 | N-H | Wag | Broad, Strong[5] |

| 770-730 | Aromatic C-H | Out-of-plane Bend (ortho-disubstituted) | Strong |

IR Spectroscopy Workflow

The process of obtaining and interpreting an IR spectrum follows a systematic workflow to ensure accurate identification of the compound's functional groups.

Caption: Workflow for IR spectroscopy analysis of this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis:

-

Process the resulting spectrum (e.g., ATR correction, baseline correction if necessary).

-

Label the major absorption peaks with their wavenumbers.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule to confirm its identity and purity.

-

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-dampened tissue after analysis.

References

- 1. This compound | C8H10ClN | CID 83117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

The Biological Activities of 2-Phenylethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethylamine and its derivatives represent a vast and pharmacologically diverse class of compounds that includes endogenous neurotransmitters, hormones, and a wide array of synthetic molecules with significant therapeutic and psychoactive properties. The foundational structure, a phenyl group attached to an ethylamine backbone, serves as a versatile scaffold for chemical modifications, leading to compounds with a broad spectrum of biological activities. These derivatives are pivotal in neuroscience, pharmacology, and medicinal chemistry due to their interactions with a multitude of physiological targets, primarily within the central nervous system.

This in-depth technical guide provides a comprehensive overview of the biological activities of 2-phenylethylamine derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on their mechanisms of action, quantitative pharmacological data, and the experimental protocols used to elucidate their effects.

Core Biological Targets and Mechanisms of Action

The biological effects of 2-phenylethylamine derivatives are primarily mediated through their interaction with a variety of receptors and transporters. These interactions can be broadly categorized as follows:

-

Monoamine Transporter Modulation: A significant number of phenylethylamine derivatives, including amphetamine and its analogues, exert their effects by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either reuptake inhibitors, blocking the clearance of neurotransmitters from the synaptic cleft, or as releasing agents, promoting the non-vesicular release of neurotransmitters.[1]

-

Receptor Agonism and Antagonism: Many derivatives act as agonists or antagonists at various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.[2] This interaction initiates or blocks intracellular signaling cascades, leading to a wide range of physiological responses.

-

Enzyme Inhibition: Certain phenylethylamine derivatives are known to inhibit the activity of enzymes involved in neurotransmitter metabolism, most notably monoamine oxidase (MAO). Inhibition of MAO-A or MAO-B leads to increased levels of monoamine neurotransmitters in the brain.[3][4]

-

Sigma Receptor Modulation: A number of phenylethylamine derivatives have been found to interact with sigma receptors (σ1 and σ2), which are unique intracellular proteins involved in a variety of cellular functions, including the modulation of ion channels and intracellular signaling.[2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the interaction of various 2-phenylethylamine derivatives with key biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new therapeutic agents.

Table 1: Inhibitory Activity of β-Phenylethylamine Derivatives on the Dopamine Transporter (DAT)[5][6]

| Compound Number | Aryl Group (Ar) | R1 | R2 | IC50 (nM) |

| 1 | Phenyl | H | H | >10,000 |

| 2 | Phenyl | H | Methyl | 1,090 |

| 3 | 4-Methoxyphenyl | H | Methyl | 3,838 |

| 4 | 3,4-Dimethoxyphenyl | H | Methyl | >10,000 |

| 5 | Thiophen-2-yl | H | H | >10,000 |

| 6 | Thiophen-2-yl | H | Methyl | 878.5 |

| 9 | Phenyl | H | Ethyl | 360.5 |

| 10 | Phenyl | Methyl | H | 947.9 |

| 19 | Phenyl | - | Pyrrolidin-1-yl | 398.6 |

| 20 | Phenyl | - | Azepan-1-yl | 4,594 |

| 21 | Phenyl | - | Piperidin-1-yl | 413.4 |

| 28 | Phenyl | Methoxycarbonyl | Piperidin-2-yl | 29.8 |

| 29 | Phenyl | Isopropoxycarbonyl | Piperidin-2-yl | 78.4 |

Table 2: Binding Affinities of Phenylethylamine Derivatives for the 5-HT2A Receptor[7][8]

| Compound | R1 (para-position) | R3 (N-substituent) | Ki (nM) |

| 2C-H | H | H | 110 |

| 2C-B | Br | H | 13.9 |

| 2C-I | I | H | 11.2 |

| 2C-D | CH3 | H | 39.8 |

| 2C-E | CH2CH3 | H | 22.2 |

| 2C-T-2 | SCH2CH3 | H | 45.7 |

| 2C-T-7 | S(CH2)2CH3 | H | 30.9 |

| 25B-NBOMe | Br | 2-methoxybenzyl | 0.19 |

| 25C-NBOMe | Cl | 2-methoxybenzyl | 0.13 |

| 25I-NBOMe | I | 2-methoxybenzyl | 0.04 |

Table 3: Inhibition of Monoamine Oxidase (MAO) by Phenylethylamine Derivatives[4]

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |

| Phentermine | 160 | 330 | 0.48 |

| (+)-Fenfluramine | 250 | 480 | 0.52 |

| (-)-Fenfluramine | 120 | 290 | 0.41 |

| 2C-B | >1250 | 180 | >6.9 |

| 2C-D | 125 | 17 | 7.4 |

| 2C-E | 110 | 15 | 7.3 |

| 2C-H | 10 | 1.7 | 5.9 |

| 2C-I | >1250 | 160 | >7.8 |

| 2C-T-2 | 45 | 11 | 4.1 |

| 2C-T-7 | 35 | 12 | 2.9 |

Table 4: Binding Affinities of Phenylethylamine Derivatives for Adrenergic and Sigma Receptors

| Compound | Receptor | Ki (nM) | Reference |

| Norepinephrine | α1A | 250 | [2] |

| Norepinephrine | α2A | 4.6 | [2] |

| Norepinephrine | β1 | 830 | [2] |

| Norepinephrine | β2 | 3100 | [2] |

| Isoproterenol | β1 | 34 | [2] |

| Isoproterenol | β2 | 25 | [2] |

| BD-1047 | σ1 | 8.1 | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental workflows is essential for a clear understanding of the biological activities of 2-phenylethylamine derivatives. The following diagrams were generated using the Graphviz DOT language.

GPCR Signaling Pathways

2-Phenylethylamine derivatives frequently target G-protein coupled receptors (GPCRs), which transduce extracellular signals into intracellular responses through various G-protein subtypes (Gαs, Gαi, Gαq).

Canonical GPCR signaling pathways activated by 2-phenylethylamine derivatives.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 2-phenylethylamine derivatives.

Protocol 1: Dopamine Transporter (DAT) Uptake Assay[6]

This assay measures the ability of a test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Materials:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT).

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

[³H]-Dopamine.

-

Test compounds (2-phenylethylamine derivatives).

-

Reference inhibitor (e.g., GBR 12909).

-

Scintillation cocktail.

-

96-well microplates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Culture hDAT-expressing HEK-293 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cells twice with 200 µL of pre-warmed Uptake Buffer.

-

Compound Incubation: Add 100 µL of Uptake Buffer containing the desired concentration of the test compound or reference inhibitor to each well. For control wells, add buffer alone. Incubate for 20 minutes at 37°C.

-

Dopamine Uptake: Add 20 nM of [³H]-Dopamine to each well and incubate for 10 minutes at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with 200 µL of ice-cold Uptake Buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the concentration-response curves.

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay[7][8]

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

-

Non-specific binding control: 10 µM of a high-affinity unlabeled ligand (e.g., Mianserin).

-

Test compounds (2-phenylethylamine derivatives).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the following for each data point (in triplicate):

-

Total Binding: 50 µL of cell membranes (5-10 µg protein), 25 µL of [³H]-radioligand (final concentration ~1-2 nM), and 25 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of cell membranes, 25 µL of [³H]-radioligand, and 25 µL of the non-specific binding control.

-

Competition Binding: 50 µL of cell membranes, 25 µL of [³H]-radioligand, and 25 µL of the test compound at various concentrations.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 4 mL of ice-cold Assay Buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay[4]

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Substrate: Kynuramine (for both MAO-A and MAO-B).

-

Test compounds (2-phenylethylamine derivatives).

-

Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

96-well microplates (black, for fluorescence).

-

Fluorometric plate reader.

Procedure:

-

Enzyme and Compound Preparation: Prepare dilutions of the MAO enzymes and test compounds in Assay Buffer.

-

Pre-incubation: In a 96-well plate, add 50 µL of the MAO-A or MAO-B enzyme solution to each well. Then, add 25 µL of the test compound at various concentrations or buffer (for control). Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the kynuramine substrate (final concentration, e.g., 50 µM).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 2N NaOH.

-

Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 values by non-linear regression of the concentration-response curves.

Conclusion

The 2-phenylethylamine scaffold is a remarkably privileged structure in pharmacology, giving rise to a vast array of compounds with profound effects on the central nervous system. Their diverse biological activities stem from their interactions with a wide range of molecular targets, including monoamine transporters, GPCRs, and metabolic enzymes. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. The continued exploration of 2-phenylethylamine derivatives holds immense promise for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The information presented herein is intended to serve as a valuable resource to guide future research and development in this exciting field.

References

The Therapeutic Potential of Substituted Phenethylamines: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted phenethylamines represent a vast and structurally diverse class of psychoactive compounds built upon the foundational phenethylamine skeleton. This chemical class is not only the basis for endogenous neurotransmitters crucial to central nervous system function, such as dopamine, norepinephrine, and epinephrine, but also encompasses a wide array of synthetic molecules with significant therapeutic potential.[1][2][3][4] These compounds can be broadly categorized into stimulants, entactogens, and psychedelics (hallucinogens), each with distinct pharmacological profiles and potential applications ranging from the treatment of obesity and ADHD to novel interventions for psychiatric and inflammatory disorders.[3][5]

This technical guide provides an in-depth exploration of the core therapeutic applications of substituted phenethylamines, focusing on their mechanisms of action, receptor pharmacology, and the experimental methodologies used to characterize them.

Core Therapeutic Applications

The therapeutic landscape for substituted phenethylamines is expanding, driven by a renewed interest in their potent effects on the central nervous system. Key areas of investigation include psychiatric disorders, weight management, and inflammatory conditions.

Psychedelic-Assisted Therapy

Classical psychedelic phenethylamines, such as mescaline and compounds from the "2C" series (e.g., 2C-B), are primarily agonists at the serotonin 5-HT2A receptor.[6][7] Clinical and preclinical research suggests their potential in therapeutic settings for treating a range of mental health conditions.

-

Depression and Anxiety: Mescaline has been associated with self-reported decreases in anxiety and depression.[6][8] The profound subjective experiences induced by these compounds, when guided by psychotherapy, may facilitate emotional breakthroughs and cognitive reframing.

-

Addiction: There are historical and contemporary reports of mescaline (in the form of peyote) being used successfully in the treatment of alcoholism, particularly within ceremonial contexts.[8][9] The mechanism is thought to involve the disruption of rigid patterns of thought and behavior associated with addiction.

-

Post-Traumatic Stress Disorder (PTSD): While much of the recent focus has been on the phenethylamine derivative MDMA, other serotonergic phenethylamines are being explored for their potential to enhance psychotherapy by increasing introspection and emotional processing.[10]

Anti-Inflammatory and Neurological Applications

A novel therapeutic strategy involves the administration of substituted phenethylamines at doses below the hallucinogenic threshold. A recent patent highlights the potential of 2C-X family compounds, such as 2C-H and 2C-B, for treating inflammatory and neurological disorders.[11][12]

-

Mechanism: The proposed mechanism targets the 5-HT2A receptor, which is implicated in inflammatory pathways.[12]

-

Dosage: The approach utilizes sub-perceptual doses (e.g., 1 mg to 100 mg) to achieve therapeutic effects without inducing psychedelic experiences, potentially offering a safer and more broadly applicable treatment modality.[11][12]

Appetite Suppression and Weight Management

Stimulant phenethylamines have a well-established role in medicine, primarily for their sympathomimetic effects.

-

Phentermine: As one of the oldest and most prescribed drugs for weight loss, phentermine functions as an appetite suppressant.[13][14][15] Its mechanism involves increasing the release of norepinephrine and dopamine in the hypothalamus, which promotes a feeling of satiety.[16] Clinical studies have demonstrated its efficacy in achieving significant short-term weight loss when combined with diet and exercise.[16][17]

Mechanisms of Action

Substituted phenethylamines exert their effects by interacting with multiple neurotransmitter systems. The specific substitutions on the phenethylamine core dictate the compound's affinity and efficacy at various receptors.

dot

Caption: Logical relationships between phenethylamine classes and applications.

Serotonergic System (5-HT Receptors)

The psychedelic effects of compounds like mescaline and 2C-B are primarily mediated by their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6][7] Activation of this receptor initiates a complex intracellular signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.

dot

Caption: Agonist binding at 5-HT2A receptors triggers downstream signaling.

Dopaminergic and Noradrenergic Systems

Stimulant phenethylamines primarily act on the dopamine transporter (DAT) and norepinephrine transporter (NET). They can function as reuptake inhibitors or, more potently, as releasing agents, increasing the synaptic concentrations of these key catecholamines.[18][19]

Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are potent agonists of TAAR1, a receptor that modulates monoamine neurotransmission.[19][20] When activated by a compound like phenethylamine or amphetamine, TAAR1 can trigger protein kinase signaling that leads to the phosphorylation of the dopamine transporter (DAT). This phosphorylation can cause the transporter to reverse its direction of flow, actively pumping dopamine out of the neuron and into the synapse, a process known as efflux.[19]

dot

Caption: TAAR1 activation leads to DAT phosphorylation and dopamine efflux.

Quantitative Pharmacological Data

The interaction of substituted phenethylamines with their target receptors can be quantified through various in vitro assays, providing crucial data for structure-activity relationship (SAR) studies and drug development.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) Lower Kᵢ values indicate higher binding affinity.

| Compound | 5-HT2A (Kᵢ, nM) | 5-HT2C (Kᵢ, nM) | TAAR1 (rat) (Kᵢ, nM) | Other Receptors (Kᵢ, nM) |

| 2C-I | 0.4 | 1.1 | 0.2 | D1, D2, D3 (>10,000) |

| 25I-NBOMe | 0.044 | 1.3 | 60 | α1A (0.9), D3 (7.6) |

| 2C-T-2 | 46 | 350 | 5 | α1A (1,400), α2A (4,500) |

| 2C-T-7 | 1 | 40 | 68 | α1A (400), α2A (1,800) |

| Mescaline | 530 | 1100 | 2200 | α1A, α2A (>10,000) |

| Data compiled from BenchChem[21]. |

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at TAAR1 EC₅₀ is the concentration for 50% maximal response. Eₘₐₓ is the maximal response relative to the endogenous agonist, phenethylamine.

| Compound | TAAR1 (EC₅₀, µM) | TAAR1 (Eₘₐₓ, %) |

| Phenethylamine | 8.8 | 97 |

| N-methylphenethylamine | 1.8 | 102 |

| Hordenine | 9.0 | 97 |

| Tyramine | 92 | 40 |

| Synephrine | 22 | 104 |

| Data compiled from Kelder et al., 2024[20]. |

Table 3: Clinical Efficacy of Phentermine for Weight Loss

| Study Duration | Phentermine Dose | Mean Weight Loss | % Subjects with ≥5% Weight Loss |

| 12 Weeks | 37.5 mg/day | 7.2 kg (9.3% of initial) | >80% |

| 6 Months | 15 mg/day | - | 86.5% (responders + non-responders who improved) |

| 6 Months | 30 mg/day | - | (Effective, but not significantly more than 15mg at 6 mo) |

| Data compiled from Kim et al.[16] and Bello-Chavolla et al.[17]. |

Experimental Protocols

Characterizing the pharmacological profile of novel substituted phenethylamines requires standardized and reproducible experimental procedures.

Protocol 1: Radioligand Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of a test compound for a specific receptor, such as the 5-HT2A receptor, via competitive displacement of a radiolabeled ligand.[21]

dot

Caption: Step-by-step workflow for determining receptor binding affinity.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Utilize a cell line (e.g., HEK-293) stably transfected to express the human receptor of interest (e.g., 5-HT2A).

-

Culture cells to sufficient density and harvest.

-

Isolate the cell membranes containing the receptors via homogenization and differential centrifugation.[21]

-

-

Binding Assay:

-

In a buffer solution, incubate a fixed amount of the prepared cell membranes.

-

Add a known, fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A) that specifically binds to the target receptor.

-

Add the unlabeled test compound across a range of concentrations to compete with the radioligand for receptor binding sites.

-

Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at a controlled temperature).[21]

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free (unbound) radioligand.

-

Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Measure the radioactivity trapped on each filter using a liquid scintillation counter.[21]

-

-

Data Analysis:

-

The amount of bound radioactivity will decrease as the concentration of the test compound increases.

-

Plot the data to generate a competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Protocol 2: Dopamine Reuptake Assay

This protocol determines the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).[22]

Methodology:

-

Cell Culture:

-

Use a cell line (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT).

-

Culture the cells in a 24-well plate until confluent.

-

-

Reuptake Assay:

-

Wash the cells with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of the test compound for a set period (e.g., 20 minutes) at 37°C.

-

Initiate the reuptake process by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]-DA) to each well and incubate for a short period (e.g., 5 minutes).

-

-

Termination and Lysis:

-

Terminate the reuptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating overnight.

-

-

Quantification and Analysis:

-

Transfer the lysate from each well to a scintillation vial.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

Calculate the percent inhibition of dopamine reuptake for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound.[22]

-

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 5. Details for Phenethylamines [unodc.org]

- 6. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

- 8. psychedelics.berkeley.edu [psychedelics.berkeley.edu]

- 9. addictioncenter.com [addictioncenter.com]

- 10. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phentermine for weight loss - Mayo Clinic [mayoclinic.org]

- 14. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 15. Phentermine - Wikipedia [en.wikipedia.org]

- 16. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Three- and six-month efficacy and safety of phentermine in a Mexican obese population - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenethylamine - Wikipedia [en.wikipedia.org]

- 20. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

CAS number and molecular formula of 2-(2-chlorophenyl)ethylamine

An examination of its chemical properties, synthesis, and potential biological activities.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)ethylamine, a halogenated derivative of phenethylamine, is a compound of interest in medicinal chemistry and pharmacological research. This technical guide provides a comprehensive overview of its known chemical and physical properties, a detailed potential synthetic route, and an exploration of its putative biological activities, including its antibacterial and anti-inflammatory mechanisms. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and outlines established experimental protocols for its synthesis and biological evaluation based on analogous compounds and general principles.

Chemical and Physical Properties

This compound is a primary amine with the molecular formula C8H10ClN.[1] Its structure consists of a phenethylamine backbone with a chlorine atom substituted at the ortho position of the phenyl ring.

| Property | Value |

| CAS Number | 13078-80-3 |

| Molecular Formula | C8H10ClN |

| Molecular Weight | 155.62 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid |

| Boiling Point | 120 °C at 15 mmHg |

| Density | 1.106 g/mL at 25 °C |

| Refractive Index | n20/D 1.551 |

| Synonyms | o-Chlorophenethylamine, 2-Chlorophenethylamine |

Synthesis

Experimental Protocol: Reduction of 2-(2-Chlorophenyl)acetonitrile

This protocol is based on established procedures for the reduction of arylacetonitriles to their corresponding phenethylamines.

Materials:

-

2-(2-Chlorophenyl)acetonitrile

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Acetone

-

Sulfuric acid (10% aqueous solution)

-

Sodium hydroxide (20% aqueous solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

Procedure:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

LiAlH4 Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride to form a suspension.

-

Nitrile Addition: A solution of 2-(2-chlorophenyl)acetonitrile in the same anhydrous solvent is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the complete reduction of the nitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess LiAlH4 and precipitate the aluminum salts.

-

Workup: The resulting mixture is filtered to remove the inorganic salts. The filtrate is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further Purification (Optional): The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

Biological Activities and Potential Mechanisms of Action

This compound has been suggested to possess antibacterial and anti-inflammatory properties. The following sections detail these potential activities and provide generalized experimental protocols for their investigation.

Antibacterial Activity

It has been proposed that this compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. This mechanism is thought to involve the binding of the compound to the 16S ribosomal RNA, a key component of the 30S ribosomal subunit, thereby disrupting the translation process and leading to bacterial cell death. This mode of action is particularly relevant for combating antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

This protocol describes a general method to assess the inhibition of bacterial protein synthesis.

Materials:

-

Cell-free bacterial transcription-translation system (e.g., E. coli S30 extract)

-

Luciferase reporter plasmid DNA

-

Amino acid mixture

-

Luciferin substrate

-

This compound (test compound)

-

Known protein synthesis inhibitor (e.g., chloramphenicol, positive control)

-

DMSO (vehicle control)

-

Luminometer

-

384-well microplates

Procedure:

-

Reaction Setup: In a 384-well microplate, the components of the cell-free system are combined, including the S30 extract, amino acid mixture, and the luciferase reporter plasmid.

-

Compound Addition: The test compound, this compound, is added to the wells at various concentrations. A positive control (chloramphenicol) and a vehicle control (DMSO) are also included.

-

Incubation: The plate is incubated at 37°C for a period that allows for sufficient protein synthesis (e.g., 1-2 hours).

-

Luminescence Measurement: After incubation, the luciferin substrate is added to each well. The luminescence, which is proportional to the amount of functional luciferase synthesized, is measured using a luminometer.

-

Data Analysis: The luminescence signal from the wells treated with the test compound is compared to the vehicle control to determine the percentage of inhibition. An IC50 value (the concentration of the compound that causes 50% inhibition of protein synthesis) can then be calculated.

Anti-inflammatory Activity

The potential anti-inflammatory properties of this compound are thought to stem from its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. This inhibition is likely achieved by targeting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.

This protocol outlines a cell-based assay to measure the inhibition of PGE2 production.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Known COX inhibitor (e.g., indomethacin, positive control)

-

Cell culture medium and supplements

-

PGE2 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound or a positive control for 1-2 hours.

-

Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and upregulate COX-2 expression, leading to PGE2 production.

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The amount of PGE2 produced in the presence of the test compound is compared to the LPS-stimulated control to calculate the percentage of inhibition. An IC50 value can be determined from the dose-response curve.

Conclusion

This compound is a compound with potential therapeutic applications stemming from its putative antibacterial and anti-inflammatory activities. While further research is required to fully elucidate its pharmacological profile and establish definitive quantitative data, the information and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals. The proposed synthetic route is robust, and the outlined biological assays are standard methods for evaluating compounds with similar proposed mechanisms of action. Future studies should focus on obtaining specific experimental data for this compound to validate these hypotheses and explore its full therapeutic potential.

References

An In-depth Technical Guide to Known Derivatives and Analogs of 2-(2-Chlorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of 2-(2-chlorophenyl)ethylamine, with a primary focus on their synthesis, pharmacological properties, and the underlying structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Structure and Key Derivatives

This compound serves as a foundational scaffold for a range of psychoactive compounds, most notably within the 2C family of phenethylamines. The presence and position of the chlorine atom on the phenyl ring significantly influence the pharmacological profile of these molecules. The primary focus of this guide will be on analogs that retain the core phenethylamine structure with modifications to the phenyl ring and the amine group.

A prominent analog is 2,5-dimethoxy-4-chlorophenethylamine (2C-C), a psychedelic compound first synthesized by Alexander Shulgin. The addition of methoxy groups at the 2 and 5 positions, in conjunction with the 4-chloro substituent, confers potent activity at serotonin receptors, particularly the 5-HT₂A subtype. This guide will also explore N-benzyl derivatives, which have shown significantly enhanced potency at these receptors.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common strategy involves the reduction of a corresponding β-nitrostyrene or the reductive amination of a phenylacetaldehyde derivative. For N-benzyl derivatives, a subsequent reaction with a substituted benzaldehyde is typically employed.

General Synthesis of N-Benzyl-2-(2-chlorophenyl)ethylamine

A representative synthetic approach for N-benzyl derivatives involves a two-step, one-pot procedure starting from the corresponding phenethylamine hydrochloride and a substituted benzaldehyde.

-

Imine Formation: To a suspension of this compound hydrochloride (1.0 mmol) and 2-methoxybenzaldehyde (1.1 equiv) in ethanol (10 mL), triethylamine (1.0 equiv) is added. The reaction mixture is stirred at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

-

Reduction: Sodium borohydride (2.0 mmol) is added to the reaction mixture, and stirring is continued for an additional 30 minutes.

-

Work-up and Isolation: The reaction mixture is concentrated under reduced pressure and then partitioned between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1). The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂ (15 mL each). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-methoxybenzyl)-2-(2-chlorophenyl)ethylamine.

Pharmacological Profile

The primary pharmacological target of many this compound derivatives, particularly the 2C-C and N-benzyl analogs, is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1] Agonism at this receptor is believed to be responsible for the psychedelic effects of these compounds.

Receptor Binding Affinities and Functional Potencies

The affinity (Ki) and functional potency (EC₅₀) of these compounds at various serotonin receptor subtypes are crucial determinants of their pharmacological effects. The following tables summarize available quantitative data for a selection of relevant analogs. It is important to note that direct binding data for a wide range of this compound derivatives is limited in the public domain; therefore, data from closely related N-benzylphenethylamines are included to provide valuable structure-activity relationship insights.[2]

Table 1: Receptor Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs [2]

| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C |

| 25D-NBOMe | 0.13 | 2.05 | 0.28 |

| 25E-NBOMe | 0.14 | 1.11 | 0.33 |

| 25H-NBOMe | 3.32 | 104 | 5.37 |

| 25I-NBOH | 0.11 | 1.91 | 0.36 |

| 25N-NBOMe | 0.17 | 3.51 | 0.30 |

Data from radioligand binding assays using [¹²⁵I]DOI for 5-HT₂A and 5-HT₂C receptors, and [³H]5-HT for the 5-HT₂B receptor.[2]

Table 2: Functional Potencies (EC₅₀, nM) of N-Benzylphenethylamine Analogs [2]

| Compound | 5-HT₂A (IP-1 Assay) | 5-HT₂B (IP-1 Assay) | 5-HT₂C (IP-1 Assay) |

| 25D-NBOMe | 0.51 | 23.5 | 0.54 |

| 25E-NBOMe | 0.83 | 41.3 | 0.70 |

| 25H-NBOMe | 40.1 | 463 | 31.0 |

| 25I-NBOH | 1.5 | 39.8 | 1.4 |

| 25N-NBOMe | 1.3 | 34.1 | 1.1 |

Data from inositol phosphate accumulation assays.[2]

Structure-Activity Relationships (SAR)

The available data allows for the formulation of several SAR hypotheses:

-

N-Benzylation: The addition of an N-benzyl group, particularly with a 2-methoxy substituent (as in the NBOMe series), dramatically increases affinity and potency at the 5-HT₂A receptor compared to the parent phenethylamines.[2]

-

4-Position Substitution on the Phenethylamine Ring: The nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold significantly modulates activity. Halogen substitutions (e.g., iodo, chloro) generally confer high potency.

Signaling Pathways and Experimental Workflows

5-HT₂A Receptor Signaling Pathway

The activation of the 5-HT₂A receptor by an agonist such as a this compound derivative initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5]

Caption: 5-HT₂A Receptor Gq/11 Signaling Pathway.

Experimental Workflow for In Vitro Drug Screening

A typical workflow for screening and characterizing novel this compound derivatives involves a series of in vitro assays to determine their pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

Technical Guide: Safety, Handling, and Storage of 2-(2-Chlorophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols before handling any chemical.

Introduction

2-(2-Chlorophenyl)ethylamine is a substituted phenethylamine compound of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a chlorinated phenyl ring, imparts specific chemical properties that make it a useful building block in the synthesis of various target molecules. However, like many reactive organic compounds, it presents potential hazards that necessitate careful handling and storage to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety considerations, handling procedures, and storage requirements for this compound.

Physical and Chemical Properties

Proper handling and storage procedures are informed by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | Clear, slightly yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 120 °C at 15 mmHg | [1][2] |

| Density | 1.106 g/cm³ at 25 °C | [1][2] |

| Refractive Index | n20/D 1.551 (lit.) | [2] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [2] |

| CAS Number | 13078-80-3 | [1][2] |

Hazard Identification and Toxicological Information

While comprehensive toxicological data for this compound is not available, the existing information indicates that it should be handled as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[1]

| Hazard | Description | Source(s) |

| Skin Contact | Causes severe skin burns and irritation. | [3] |

| Eye Contact | Causes serious eye damage and irritation. May cause chemical conjunctivitis. | [1][3] |

| Inhalation | Causes respiratory tract irritation. Can produce delayed pulmonary edema. | [1] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [1] |

| GHS Classification | Skin Corrosion/Irritation, Category 1B | [2] |

Note: The toxicological properties of this substance have not been fully investigated.[1] Effects of exposure may be delayed.

Safety and Handling Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following section outlines detailed procedures for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before and during use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary. Ensure that legs and feet are covered with long pants and closed-toe shoes.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted respirator with an appropriate cartridge is required.

General Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

-

Aerosol and Vapor Generation: Procedures that may generate aerosols or vapors should be conducted with additional containment measures.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Quantity: Use the smallest amount of the chemical necessary for the experiment.

Experimental Workflow for Handling Liquid Reagents

The following diagram outlines a standard workflow for safely handling hazardous liquid chemicals like this compound.

Caption: Standard laboratory workflow for handling hazardous liquid chemicals.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

| Storage Aspect | Recommendation | Source(s) |

| Container | Store in a tightly closed container. | [1] |

| Temperature | Store in a cool, dry place. | [1] |

| Ventilation | Store in a well-ventilated area. | [1] |

| Incompatible Substances | Store away from acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents. | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases may be generated during a fire. | [1] |

Accidental Release and Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Spill Response

Caption: Emergency response workflow for a chemical spill.

Spill Cleanup Procedure:

-

Evacuate: Immediately evacuate the area of the spill.

-

Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For small spills, and only if you are trained to do so, use an absorbent, non-combustible material such as earth, sand, or vermiculite to contain the spill.

-

Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure. Medical attention should be sought immediately in all cases of exposure.

Caption: First aid response for exposure to this compound.

-

After Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[1]

-